

Technical Guide: Spectroscopic Characterization of 3-Bromo-5,6-difluoro-1H-indazole

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Compound of Interest

Compound Name: 3-Bromo-5,6-difluoro-1H-indazole

Cat. No.: B1524411

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for **3-Bromo-5,6-difluoro-1H-indazole**. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectral data based on established principles and analysis of structurally related molecules. It also includes a comprehensive, generalized experimental protocol for the acquisition of NMR data for similar heterocyclic compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H , ^{13}C , and ^{19}F NMR spectral data for **3-Bromo-5,6-difluoro-1H-indazole**. These predictions are derived from the analysis of substituent effects on the indazole core and comparison with known data for analogous fluorinated and brominated indazole derivatives.

Table 1: Predicted ^1H NMR Spectral Data for **3-Bromo-5,6-difluoro-1H-indazole**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (N-H)	12.0 - 14.0	br s	-
H-4	7.5 - 7.8	d	$J(\text{H-F}) \approx 8\text{-}10$
H-7	7.2 - 7.5	d	$J(\text{H-F}) \approx 6\text{-}8$

Solvent: DMSO- d_6 br s = broad singlet, d = doublet

Table 2: Predicted ^{13}C NMR Spectral Data for **3-Bromo-5,6-difluoro-1H-indazole**

Carbon	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
C-3	~120	s	-
C-3a	~140	d	$J(\text{C-F}) \approx 10\text{-}15$
C-4	~110	d	$J(\text{C-F}) \approx 20\text{-}25$
C-5	~150	dd	$J(\text{C-F}) \approx 240\text{-}250$, $J(\text{C-F}) \approx 10\text{-}15$
C-6	~148	dd	$J(\text{C-F}) \approx 245\text{-}255$, $J(\text{C-F}) \approx 10\text{-}15$
C-7	~105	d	$J(\text{C-F}) \approx 5\text{-}10$
C-7a	~125	s	-

Solvent: DMSO- d_6 s = singlet, d = doublet, dd = doublet of doublets

Table 3: Predicted ^{19}F NMR Spectral Data for **3-Bromo-5,6-difluoro-1H-indazole**

Fluorine	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
F-5	-130 to -140	d	J(F-F) \approx 15-20
F-6	-135 to -145	d	J(F-F) \approx 15-20

Reference: CFCl_3 d = doublet

Experimental Protocols

The following section outlines a standard methodology for the acquisition of NMR spectra for a heterocyclic compound such as **3-Bromo-5,6-difluoro-1H-indazole**.

General Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of the solid **3-Bromo-5,6-difluoro-1H-indazole**.
- **Solvent Addition:** Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , or acetone-d_6) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- **Internal Standard (Optional):** For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

NMR Spectrometer and Parameters

The following parameters are suggested for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

^1H NMR Spectroscopy:

- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30').

- Number of Scans: 16 to 64, depending on the sample concentration.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-16 ppm.
- Temperature: 298 K.

^{13}C NMR Spectroscopy:

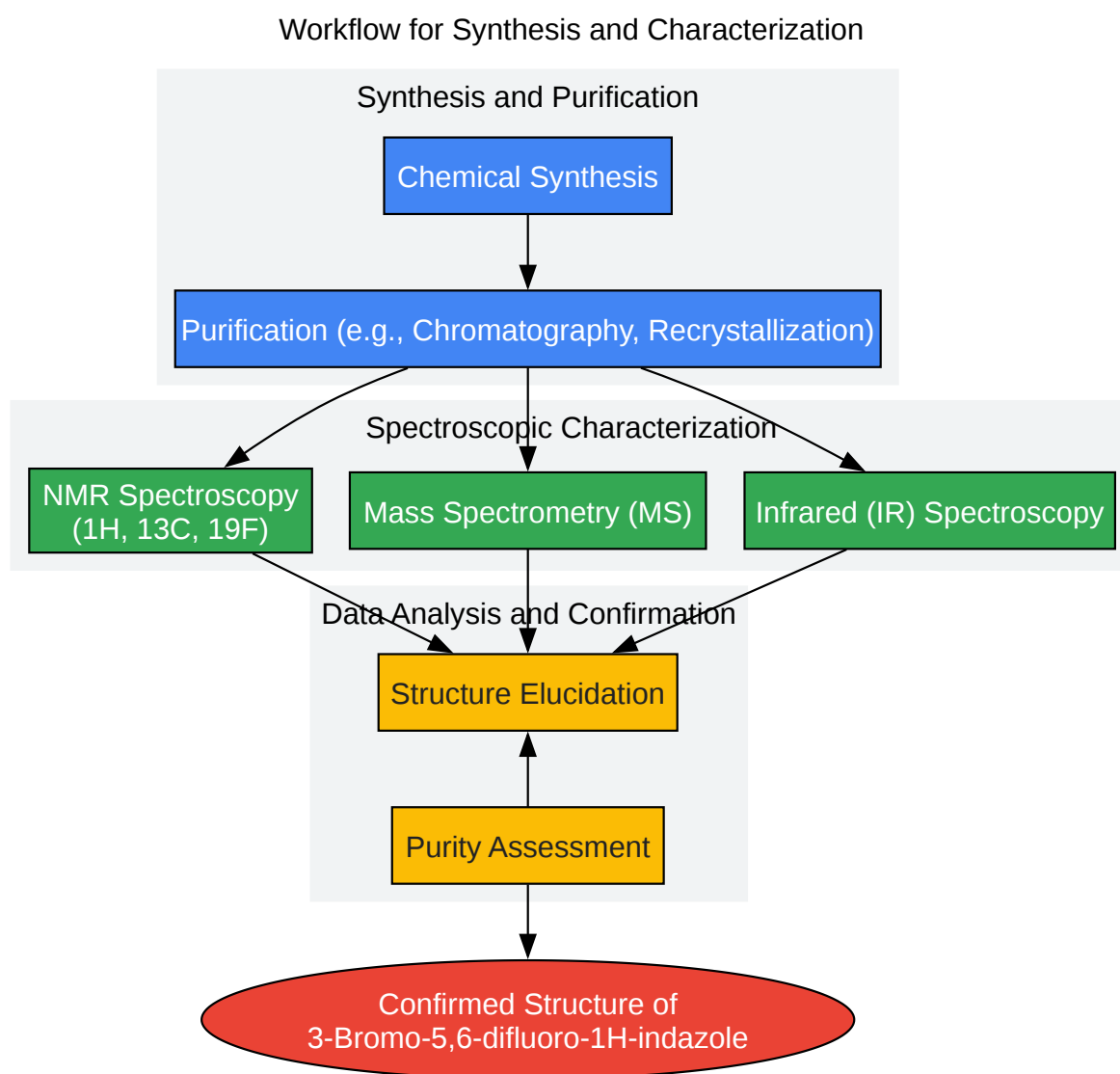
- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
- Number of Scans: 1024 to 4096, due to the low natural abundance of ^{13}C .
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Spectral Width: 0-220 ppm.
- Temperature: 298 K.

^{19}F NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment, often without proton decoupling initially to observe H-F couplings. A proton-decoupled spectrum can also be acquired.
- Number of Scans: 64 to 256.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Spectral Width: A wide spectral width should be used initially (e.g., -50 to -250 ppm) and then narrowed based on the observed signals.
- Temperature: 298 K.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like **3-Bromo-5,6-difluoro-1H-indazole**, highlighting the central role of NMR spectroscopy.



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Caption: A logical workflow for the synthesis and structural confirmation of a chemical compound.

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